4-Benzyloxy-2,6-dinitro toluene
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Overview
Description
4-Benzyloxy-2,6-dinitro toluene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups (-NO2) and a benzyloxy group (-OCH2C6H5) attached to a toluene ring
Preparation Methods
The synthesis of 4-Benzyloxy-2,6-dinitro toluene typically involves the nitration of 4-benzyloxy toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro groups are introduced at the 2 and 6 positions of the toluene ring.
Industrial production methods for this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and product purity. The use of flow chemistry systems allows for efficient heat management and minimizes the risk of hazardous reactions.
Chemical Reactions Analysis
4-Benzyloxy-2,6-dinitro toluene undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or other strong nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields 4-benzyloxy-2,6-diamino toluene.
Scientific Research Applications
4-Benzyloxy-2,6-dinitro toluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.
Materials Science: The compound can be used in the development of advanced materials, including polymers and explosives.
Analytical Chemistry: It can be used as a standard or reference compound in analytical methods such as high-performance liquid chromatography (HPLC) for the detection and quantification of nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2,6-dinitro toluene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can further react with biological molecules, potentially causing oxidative stress and cellular damage .
The benzyloxy group can also participate in metabolic transformations, leading to the formation of reactive oxygen species. These species can induce lipid peroxidation and other oxidative processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
4-Benzyloxy-2,6-dinitro toluene can be compared with other nitroaromatic compounds such as:
2,4-Dinitrotoluene: Similar to this compound, it has two nitro groups but lacks the benzyloxy group.
2,6-Dinitrotoluene: This compound also has two nitro groups at the 2 and 6 positions but does not have the benzyloxy group.
4-Benzyloxy-2-nitrotoluene: This compound has a single nitro group and a benzyloxy group.
The presence of the benzyloxy group in this compound makes it unique, as it provides additional sites for chemical modification and enhances its reactivity compared to other nitroaromatic compounds.
Properties
IUPAC Name |
2-methyl-1,3-dinitro-5-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-10-13(15(17)18)7-12(8-14(10)16(19)20)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFLGHVZCWIPMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238554 |
Source
|
Record name | Benzene, 2-methyl-1,3-dinitro-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352396-17-8 |
Source
|
Record name | Benzene, 2-methyl-1,3-dinitro-5-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352396-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-methyl-1,3-dinitro-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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